The synthesis of (1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid typically involves several key steps:
The molecular structure of (1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
The InChI code for this compound is InChI=1S/C10H9FO2/c11-10(9(12)13)6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-,9+/m0/s1
, which encodes its precise molecular structure.
(1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid can participate in various chemical reactions due to its functional groups:
The specific conditions for these reactions can vary widely depending on the reagents used and desired products but often involve standard organic reaction protocols.
The mechanism of action for (1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid is primarily related to its interactions with biological targets:
These interactions allow the compound to modulate various biological pathways effectively, potentially influencing enzyme activity or receptor signaling.
The physical and chemical properties of (1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid include:
Property | Value |
---|---|
Melting Point | Not specifically documented |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
Density | Not specifically documented |
The compound's solubility in organic solvents suggests potential applications in organic synthesis and medicinal chemistry.
(1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid has several scientific applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: